molecular formula C11H22N6O4 B14185571 Ala-Gly-Arg CAS No. 901131-08-6

Ala-Gly-Arg

Cat. No.: B14185571
CAS No.: 901131-08-6
M. Wt: 302.33 g/mol
InChI Key: WGDNWOMKBUXFHR-BQBZGAKWSA-N
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Description

Ala-Gly-Arg is a tripeptide composed of three amino acids: alanine, glycine, and arginine. Peptides like this compound are essential in various biological processes and have significant applications in scientific research, medicine, and industry. The sequence of amino acids in this tripeptide determines its unique properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ala-Gly-Arg involves the stepwise coupling of the amino acids alanine, glycine, and arginine. The process typically employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to a growing peptide chain. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often incorporates automated peptide synthesizers to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ala-Gly-Arg can undergo various chemical reactions, including:

    Oxidation: The arginine residue can be oxidized to form citrulline.

    Reduction: Reduction reactions can modify the peptide’s functional groups.

    Substitution: Substitution reactions can replace specific amino acid residues with others to alter the peptide’s properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reaction conditions vary depending on the desired modification but typically involve controlled pH and temperature .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of arginine can yield citrulline-containing peptides, while substitution reactions can produce peptides with altered sequences and functionalities.

Scientific Research Applications

Ala-Gly-Arg has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ala-Gly-Arg involves its interaction with specific molecular targets and pathways. The arginine residue, for example, can interact with enzymes and receptors, influencing cellular processes such as signal transduction and protein synthesis. The peptide’s effects are mediated through binding to target proteins and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ala-Gly-Arg include other tripeptides and short peptides with varying sequences, such as:

  • Gly-Ala-Arg
  • Ala-Arg-Gly
  • Gly-Gly-Arg

Uniqueness

This compound is unique due to its specific sequence, which imparts distinct chemical and biological properties. The presence of arginine, a basic amino acid, contributes to the peptide’s ability to interact with negatively charged molecules and participate in hydrogen bonding and electrostatic interactions .

Properties

CAS No.

901131-08-6

Molecular Formula

C11H22N6O4

Molecular Weight

302.33 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C11H22N6O4/c1-6(12)9(19)16-5-8(18)17-7(10(20)21)3-2-4-15-11(13)14/h6-7H,2-5,12H2,1H3,(H,16,19)(H,17,18)(H,20,21)(H4,13,14,15)/t6-,7-/m0/s1

InChI Key

WGDNWOMKBUXFHR-BQBZGAKWSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

Canonical SMILES

CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)N

Origin of Product

United States

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